molecular formula C19H20N4O2 B2810564 2-(1H-indol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448056-81-2

2-(1H-indol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2810564
CAS No.: 1448056-81-2
M. Wt: 336.395
InChI Key: BPYRKZCYIVCXND-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features an indole moiety, a pyrazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the ethanone group. The pyrazine ring is then attached via an ether linkage to the piperidine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield different quinoline derivatives, while substitution reactions on the pyrazine ring can introduce various functional groups.

Scientific Research Applications

2-(1H-indol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, pyrazine-containing molecules, and piperidine-based structures. Examples include:

  • 2-(1H-indol-3-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
  • 2-(1H-indol-3-yl)-1-(4-(pyrazin-2-yloxy)morpholin-1-yl)ethanone

Uniqueness

What sets 2-(1H-indol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-19(11-14-12-22-17-4-2-1-3-16(14)17)23-9-5-15(6-10-23)25-18-13-20-7-8-21-18/h1-4,7-8,12-13,15,22H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYRKZCYIVCXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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